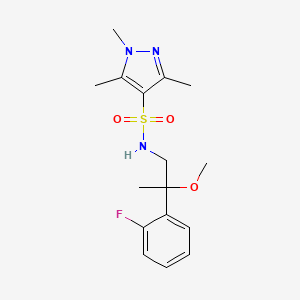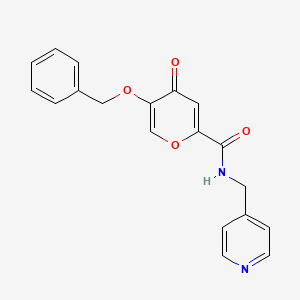
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is of great interest due to its potential applications in the development of new drugs and therapies.
Applications De Recherche Scientifique
Experimental and Theoretical Studies on Heterocyclic Compounds
Research involving compounds with similar structures to 5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide focuses on exploring their synthesis, characterization, and potential applications. For instance, studies on the functionalization reactions of related heterocyclic compounds have provided insights into their chemical properties and reactivity. These compounds are of interest due to their potential in creating new materials with unique physical, chemical, and biological properties (Yıldırım, Kandemirli, & Demir, 2005).
Antiallergic and Antimicrobial Activities
Compounds structurally related to 5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide have shown promising antiallergic activities. Specifically, some derivatives have demonstrated significant potency in antiallergic testing, surpassing established medications like disodium cromoglycate. This indicates a potential for developing new therapeutic agents targeting allergic reactions (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provide a foundational understanding of the molecular interactions and structural configurations of these compounds. This knowledge is crucial for the design and synthesis of new molecules with desired properties, including those related to 5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide (Kumara, Naveen, & Lokanath, 2017).
Lanthanide-based Coordination Polymers
Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids reveals their potential in creating materials with novel photophysical properties. These studies contribute to the understanding of how small changes in molecular structure can impact the overall properties of materials, which is relevant for applications in materials science and photophysics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Multidimensional Coordination Complexes
The synthesis and characterization of multidimensional Co(II)-complexes derived from pyrazole-3-carboxylic acid highlight the diversity of structures and properties achievable with careful design of the ligand framework. These complexes exhibit unique magnetic properties, offering insights into the design of molecular materials with potential applications in magnetic storage or quantum computing (Li, Li, Pan, Liu, Cheng, Li, Gao, Wang, Hou, & Liu, 2017).
Propriétés
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(pyridin-4-ylmethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-14-6-8-20-9-7-14)25-13-18(16)24-12-15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWZUKJZTSKZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)
![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2599246.png)
![(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2599250.png)

![1,3-Dimethyl-7-(4-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2599255.png)
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2599256.png)
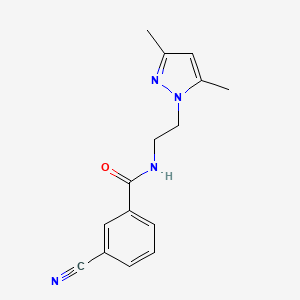
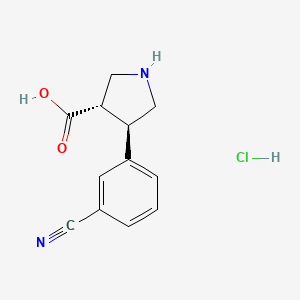
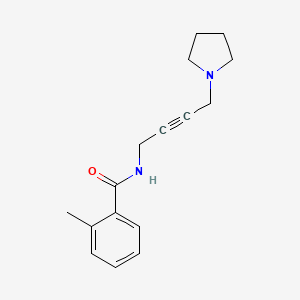
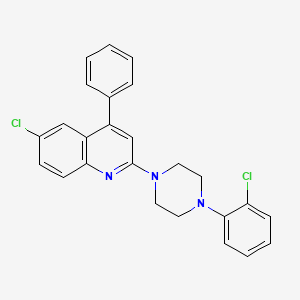
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2599265.png)
